6-fluoro-1-hexanol

Description

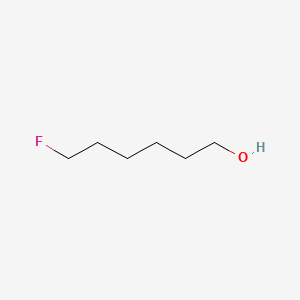

Structure

3D Structure

Properties

IUPAC Name |

6-fluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCOWLWBOYGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190753 | |

| Record name | Hexanol, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-32-0 | |

| Record name | Hexanol, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluorohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-1-hexanol: Chemical Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-1-hexanol, a valuable fluorinated building block in organic synthesis and medicinal chemistry. The strategic introduction of a fluorine atom into an aliphatic chain can significantly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. This document serves as a detailed resource for professionals engaged in chemical research and the development of novel therapeutics.

Core Chemical and Physical Data

This compound is a colorless liquid with the molecular formula C₆H₁₃FO. The presence of the highly electronegative fluorine atom at the terminal position of the hexyl chain imparts unique characteristics to the molecule. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃FO | [1] |

| Molecular Weight | 120.17 g/mol | |

| CAS Number | 373-32-0 | [1] |

| Density | 0.92 g/cm³ | [1] |

| Boiling Point | 158.2 °C at 760 mmHg | [1] |

| Flash Point | 77.9 °C | [1] |

| Refractive Index | 1.398 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research. The following sections provide plausible experimental protocols based on established organic chemistry principles.

Synthesis of this compound from 1,6-Hexanediol

A common and effective method for the synthesis of this compound is the selective monofluorination of 1,6-hexanediol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). DAST is a versatile reagent for converting primary alcohols to their corresponding alkyl fluorides under mild conditions.

Reaction:

HO-(CH₂)₆-OH + (C₂H₅)₂NSF₃ → F-(CH₂)₆-OH + (C₂H₅)₂NSOF + HF

Procedure:

-

Reaction Setup: A solution of 1,6-hexanediol (1 equivalent) in anhydrous dichloromethane is prepared in a dry, inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the cooled solution of 1,6-hexanediol over a period of 30 minutes. The reaction mixture is stirred at -78 °C for one hour.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acidic byproducts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

-

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120, although it may be weak. Key fragments would likely include [M-H₂O]⁺ (m/z 102), [M-HF]⁺ (m/z 100), and fragments resulting from C-C bond cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the number and connectivity of hydrogen atoms. Key expected signals include a triplet corresponding to the methylene group adjacent to the fluorine atom (CH₂F), a triplet for the methylene group next to the hydroxyl group (CH₂OH), and multiplets for the other methylene groups in the chain.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the fluorine atom. A single signal, likely a triplet of triplets due to coupling with the adjacent methylene protons, is expected.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Potential Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. This compound serves as a versatile building block for introducing a fluorinated hexyl chain into a variety of molecular scaffolds.

While specific drugs containing the this compound moiety are not yet prevalent in the market, its potential lies in its ability to be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic properties. For example, it can be used to synthesize fluorinated analogs of existing drugs to investigate the impact of terminal fluorination on their biological activity.

Hypothetical Metabolic Pathway

Caption: Plausible metabolic fate of this compound.

The initial oxidation of the primary alcohol to an aldehyde, and subsequently to a carboxylic acid, is a common metabolic pathway for primary alcohols. The presence of the fluorine atom may influence the rate of these transformations. Additionally, direct conjugation of the hydroxyl group with glucuronic acid or sulfate is another possible metabolic route, leading to more water-soluble metabolites that can be readily excreted. The stability of the C-F bond suggests that defluorination is likely to be a minor metabolic pathway for monofluorinated alkanes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The unique properties conferred by the terminal fluorine atom make it a valuable tool for the design and synthesis of novel molecules with potential therapeutic applications.

References

Synthesis of 6-Fluoro-1-hexanol from 1,6-Hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 6-fluoro-1-hexanol from the readily available starting material, 1,6-hexanediol. The selective introduction of a single fluorine atom into a symmetrical diol presents a unique synthetic challenge, requiring careful control of reactivity. This document outlines two primary, robust methodologies to achieve this transformation: a direct halogen exchange route and a protection-based strategy.

Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to aid researchers in the practical application of these methods. The information compiled is intended to serve as a valuable resource for chemists engaged in the synthesis of fluorinated building blocks for applications in medicinal chemistry, materials science, and agrochemicals.

Synthetic Strategies and Core Concepts

The synthesis of this compound from 1,6-hexanediol necessitates a strategy to differentiate the two equivalent hydroxyl groups. This can be accomplished either by controlling the stoichiometry and reaction conditions of a direct functionalization reaction or by temporarily protecting one of the hydroxyl groups.

Route A outlines a direct approach involving the selective monobromination of 1,6-hexanediol, followed by a nucleophilic fluoride exchange. This method is atom-economical but can be challenging in terms of selectivity, as the formation of the difunctionalized byproduct is a competing reaction.

Route B employs a more controlled, albeit longer, protection-based strategy. This involves the selective monoprotection of one hydroxyl group, followed by fluorination of the remaining free alcohol, and concluding with a deprotection step to unveil the desired this compound. This route often provides higher selectivity and is amenable to a wider range of fluorinating agents.

Experimental Protocols

Route A: Halogen Exchange Pathway

This two-step route first converts 1,6-hexanediol to an intermediate, 6-bromo-1-hexanol, which is then subjected to a halide exchange reaction to introduce the fluorine atom.

Step 1: Synthesis of 6-Bromo-1-hexanol

The selective monobromination of 1,6-hexanediol can be achieved using hydrobromic acid. However, careful control of the reaction conditions is crucial to minimize the formation of the 1,6-dibromohexane byproduct. The use of milder, more selective brominating agents can offer improved yields of the desired monobrominated product.[1]

| Parameter | Value |

| Reactants | 1,6-Hexanediol, 48% Hydrobromic Acid |

| Solvent | Toluene |

| Temperature | Reflux (approx. 110 °C) |

| Reaction Time | 24 hours |

| Work-up | Vacuum removal of solvent, high vacuum distillation |

| Yield | ~45% |

| Purity | ~97% (with ~2% 1,6-dibromohexane) |

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 1,6-hexanediol (1.0 eq) and 48% hydrobromic acid (1.2 eq) is dissolved in toluene.

-

The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the formation of the product.

-

Upon completion, the toluene is removed under reduced pressure.

-

The crude product is purified by high vacuum distillation to yield 6-bromo-1-hexanol.

Step 2: Synthesis of this compound via Halide Exchange

The conversion of 6-bromo-1-hexanol to this compound is accomplished through a nucleophilic substitution reaction using a fluoride salt. The efficiency of this reaction is highly dependent on the reactivity of the fluoride source and the reaction conditions. The use of spray-dried potassium fluoride and a phase-transfer catalyst, such as a crown ether, can significantly enhance the rate and yield of the fluorination.[2][3]

| Parameter | Value |

| Reactants | 6-Bromo-1-hexanol, Spray-dried Potassium Fluoride (KF) |

| Catalyst | 18-Crown-6 |

| Solvent | Acetonitrile |

| Temperature | 82 °C |

| Reaction Time | 6 - 18 hours |

| Work-up | Filtration, extraction, and distillation |

| Yield | Moderate to good (dependent on substrate and conditions) |

Experimental Procedure:

-

To a stirred suspension of spray-dried potassium fluoride (2.0 eq) and 18-crown-6 (0.1 eq) in anhydrous acetonitrile is added 6-bromo-1-hexanol (1.0 eq).

-

The reaction mixture is heated to 82 °C and stirred vigorously.

-

The progress of the reaction is monitored by GC-MS or 19F NMR spectroscopy.

-

Once the reaction is complete, the solid KF is filtered off.

-

The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts and the crown ether.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Route B: Protection-Fluorination-Deprotection Pathway

This three-step route offers greater control over selectivity by differentiating the two hydroxyl groups through the use of a protecting group.

Step 1: Selective Monobenzylation of 1,6-Hexanediol

The selective monoprotection of a symmetrical diol can be achieved using various methods. One effective method is the use of silver(I) oxide to mediate the monobenzylation.

| Parameter | Value |

| Reactants | 1,6-Hexanediol, Benzyl bromide, Silver(I) oxide (Ag₂O) |

| Solvent | Dichloromethane or Toluene |

| Temperature | Room Temperature |

| Reaction Time | Varies (typically several hours) |

| Work-up | Filtration, extraction, and column chromatography |

| Yield | Good to excellent for monoprotected product |

Experimental Procedure:

-

To a solution of 1,6-hexanediol (1.0 eq) in dichloromethane is added silver(I) oxide (1.5 eq).

-

Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove silver salts.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is purified by column chromatography on silica gel to yield 6-benzyloxy-1-hexanol.

Step 2: Fluorination of 6-Benzyloxy-1-hexanol

The free hydroxyl group of the monoprotected diol is then converted to a fluoride using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

| Parameter | Value |

| Reactants | 6-Benzyloxy-1-hexanol, Diethylaminosulfur trifluoride (DAST) |

| Solvent | Dichloromethane |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2 hours |

| Work-up | Quenching with NaHCO₃, extraction, and column chromatography |

| Yield | Good |

Experimental Procedure:

-

A solution of 6-benzyloxy-1-hexanol (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

-

DAST (1.2 eq) is added dropwise to the solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, 1-benzyloxy-6-fluorohexane, is purified by column chromatography.

Step 3: Deprotection of 1-Benzyloxy-6-fluorohexane

The final step is the removal of the benzyl protecting group to yield the target molecule, this compound. This is typically achieved by catalytic hydrogenation.

| Parameter | Value |

| Reactants | 1-Benzyloxy-6-fluorohexane, Hydrogen gas (H₂) |

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Ethanol or Trifluoroethanol |

| Temperature | Room Temperature |

| Pressure | 1 atm (balloon) or higher |

| Reaction Time | Overnight |

| Work-up | Filtration of catalyst, solvent evaporation |

| Yield | High to quantitative |

Experimental Procedure:

-

To a solution of 1-benzyloxy-6-fluorohexane (1.0 eq) in ethanol is added a catalytic amount of 10% Pd/C.

-

The reaction vessel is evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature overnight.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield this compound. Further purification by distillation may be performed if necessary.

Data Presentation

Table 1: Summary of Reagents and Conditions for Route A

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| A1 | Monobromination | 1,6-Hexanediol, HBr | Toluene | Reflux | ~45% |

| A2 | Fluoride Exchange | 6-Bromo-1-hexanol, KF, 18-Crown-6 | Acetonitrile | 82 °C | Moderate-Good |

Table 2: Summary of Reagents and Conditions for Route B

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| B1 | Monobenzylation | 1,6-Hexanediol, BnBr, Ag₂O | Dichloromethane | Room Temp. | Good-Excellent |

| B2 | Fluorination | 6-Benzyloxy-1-hexanol, DAST | Dichloromethane | -78 °C to RT | Good |

| B3 | Debenzylation | 1-Benzyloxy-6-fluorohexane, H₂, Pd/C | Ethanol | Room Temp. | High-Quantitative |

Mandatory Visualizations

Caption: Synthetic workflow for Route A: Halogen Exchange Pathway.

Caption: Synthetic workflow for Route B: Protection-Fluorination-Deprotection Pathway.

References

An In-depth Technical Guide to 6-fluoro-1-hexanol (CAS Number: 373-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1-hexanol is a halogenated aliphatic alcohol that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, proposed synthesis, and a hypothetical metabolic pathway.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 373-32-0 | N/A |

| Molecular Formula | C6H13FO | N/A |

| Molecular Weight | 120.17 g/mol | N/A |

| Appearance | Colorless liquid (presumed) | N/A |

| Boiling Point | 158.2 °C at 760 mmHg | N/A |

| Density | 0.92 g/cm³ | N/A |

| Flash Point | 77.9 °C | N/A |

| Refractive Index | 1.398 | N/A |

| LogP | 1.50860 | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~4.45 (tt, J = 47.5, 6.2 Hz) | H-6 (CHF) |

| ~3.64 (t, J = 6.6 Hz) | H-1 (CH₂OH) |

| ~1.75 (m) | H-5 (CH₂) |

| ~1.56 (m) | H-2 (CH₂) |

| ~1.38 (m) | H-3, H-4 (CH₂) |

Note: Predicted data should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) of 1-Hexanol (Experimental)

The following data for 1-hexanol can be used as a reference for the expected spectral features of this compound. The presence of the C-F bond in this compound would be expected to show a strong absorption in the IR spectrum in the region of 1000-1400 cm⁻¹.

| 1-Hexanol IR Data | 1-Hexanol MS Data (m/z) |

| Wavenumber (cm⁻¹) | Assignment |

| ~3330 (broad) | O-H stretch |

| ~2930, 2860 | C-H stretch |

| ~1465 | C-H bend |

| ~1058 | C-O stretch |

Proposed Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 6-bromo-1-hexanol from 1,6-hexanediol (Adapted from literature procedures for similar transformations)[1][2][3][4][5]

-

To a stirred solution of 1,6-hexanediol (1 equivalent) in a suitable solvent such as toluene, add 48% hydrobromic acid (excess).

-

Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 6-bromo-1-hexanol.

Step 2: Synthesis of this compound from 6-bromo-1-hexanol (This is a proposed adaptation of a general fluorination procedure)[6][7][8][9]

-

Caution: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.

-

Dissolve 6-bromo-1-hexanol (1 equivalent) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound from 1,6-hexanediol.

Hypothetical Metabolic Pathway

There is no specific data on the metabolic fate of this compound in biological systems. However, based on the known metabolism of primary alcohols and other fluoroaliphatic compounds, a plausible metabolic pathway can be hypothesized. The primary route of metabolism is likely the sequential oxidation of the alcohol functionality.[10][11][12][13]

Enzymatic Oxidation

The initial and rate-limiting step in the metabolism of primary alcohols is their oxidation to aldehydes, a reaction catalyzed by alcohol dehydrogenase (ADH) in the liver. The resulting aldehyde, 6-fluorohexanal, is then rapidly oxidized to the corresponding carboxylic acid, 6-fluorohexanoic acid, by aldehyde dehydrogenase (ALDH).

Potential for Further Metabolism and Toxicity

Omega-fluorinated fatty acids can be further metabolized through β-oxidation, which can lead to the formation of toxic metabolites such as fluoroacetate and fluorocitrate. These metabolites can inhibit key enzymes in the citric acid cycle, leading to cellular toxicity. Therefore, the potential for this compound to be metabolized to toxic downstream products warrants further investigation.[14][15][16][17][18]

Hypothetical Metabolic Pathway Diagram

Caption: Hypothetical metabolic pathway of this compound via oxidation.

Applications in Research and Drug Development

The unique properties imparted by the fluorine atom make this compound an attractive building block for:

-

Medicinal Chemistry: Incorporation into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve binding interactions with target proteins.

-

Materials Science: Synthesis of fluorinated polymers and surfactants with unique surface properties.

-

¹⁹F NMR Probes: Development of molecules for use in ¹⁹F NMR spectroscopy to study biological systems and processes.

Safety and Handling

Based on the hazard statements for similar compounds, this compound should be handled with care. It is presumed to be a combustible liquid and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with significant potential in various scientific and industrial fields. While experimental data on this specific molecule is limited, this guide provides a comprehensive summary of its known and predicted properties, a plausible synthetic route, and a hypothetical metabolic pathway based on current scientific understanding. Further experimental investigation is necessary to fully elucidate its spectroscopic characteristics, reactivity, and biological activity, which will be crucial for its successful application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Sciencemadness Discussion Board - 6-Bromo-1-hexanol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-ブロモ-1-ヘキサノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 11. Alcohol oxidation by flavoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dhaomega3.org [dhaomega3.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach [ouci.dntb.gov.ua]

- 17. Metabolic effects of omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 6-fluoro-1-hexanol (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 6-Fluoro-1-Hexanol

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

This compound is a halogenated alcohol with a molecular formula of C6H13FO. Its physical characteristics are crucial for its application in various chemical processes, including reaction condition optimization and product purification.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different environments and for designing experimental setups.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 158.2 | °C | at 760 mmHg[1][2] |

| Density | 0.92 | g/cm³ | Not Specified |

Experimental Protocols

While the specific experimental records for the determination of the physical properties of this compound are not publicly detailed, standard methodologies for determining the boiling point and density of liquid compounds are well-established. The following sections describe the likely protocols used.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, this can be accurately determined using a distillation method or a micro-boiling point apparatus.

Protocol: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated in a heating mantle.

-

Temperature Reading: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.[3]

Protocol: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The fusion tube is attached to a thermometer and heated in a liquid bath.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed. The boiling point is the temperature at which the liquid re-enters the capillary tube.[4][5]

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance.[6][7] For liquids like this compound, density can be determined using a pycnometer or by direct mass and volume measurements.

Protocol: Mass and Volume Measurement

-

Mass Measurement: The mass of a clean, dry graduated cylinder or volumetric flask is measured using an analytical balance.

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Measurement: The mass of the graduated cylinder with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[8][9]

Visualized Workflows

The following diagrams illustrate the generalized experimental workflows for determining the boiling point and density of a liquid compound.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Determination of Boiling Point of Ethanol by Distillation Method - STEMart [ste-mart.com]

- 4. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. uoanbar.edu.iq [uoanbar.edu.iq]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. youtube.com [youtube.com]

- 9. homesciencetools.com [homesciencetools.com]

19F NMR Chemical Shift of 6-fluoro-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The 19F NMR chemical shift of a nucleus is highly sensitive to its local electronic environment. For 6-fluoro-1-hexanol, the fluorine atom is attached to a primary carbon in an aliphatic chain. Based on typical chemical shift ranges for organofluorine compounds, an estimated value can be provided.

| Compound | Functional Group | Expected 19F Chemical Shift Range (ppm) | Reference Standard |

| This compound | -CH₂F (Aliphatic) | -200 to -220 | CFCl₃ (Trichlorofluoromethane) |

Note: The expected chemical shift range is relative to the standard reference compound, trichlorofluoromethane (CFCl₃), at 0 ppm. The actual experimental value may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

Acquiring a high-resolution 19F NMR spectrum requires careful sample preparation and instrument setup. The following is a detailed methodology for the analysis of this compound.

1. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the 19F NMR spectrum.

-

Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift, so it is imperative to report it with the data.

-

Concentration: For a standard 1D 19F NMR experiment on a modern spectrometer, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

Reference Standard: An internal or external reference standard is necessary for accurate chemical shift determination. While CFCl₃ is the primary reference, it is a volatile gas and often inconvenient. A common secondary reference is trifluoroacetic acid (TFA), which can be added as a co-solvent or in a sealed capillary. Alternatively, the spectrometer's internal lock signal can be used for referencing, but this is less accurate.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. Any particulate matter should be removed by filtration to ensure optimal spectral resolution.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve narrow and symmetrical spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically used for a simple 1D 19F NMR spectrum.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should initially be set to ensure all fluorine signals are captured, as the chemical shift range of 19F NMR is extensive.

-

Transmitter Offset: The transmitter frequency should be set to the approximate center of the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans allows for complete relaxation of the fluorine nuclei, which is important for accurate integration if quantitative analysis is required.

-

Number of Scans: The number of scans will depend on the sample concentration. For a sufficiently concentrated sample, 16 to 64 scans are often adequate.

-

Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, proton decoupling is typically applied. This removes the splitting of the fluorine signal caused by coupling to adjacent protons.

-

3. Data Processing and Analysis

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the signal of the internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Peak Picking and Integration: The chemical shift of the fluorine signal is determined. If there are multiple fluorine environments, the relative integrals of the peaks can provide information about the relative number of fluorine atoms in each environment.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the 19F NMR chemical shift of this compound.

Caption: A flowchart outlining the key stages from sample preparation to final data analysis for 19F NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Fluoro-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the characterization of 6-fluoro-1-hexanol. IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[1][2] For professionals in drug development and chemical research, understanding the IR spectral features of a molecule like this compound is crucial for structural confirmation, purity assessment, and reaction monitoring.

The this compound molecule contains several key functional groups: a terminal hydroxyl (-OH) group, a primary carbon-fluorine (C-F) bond, and an alkyl backbone with methylene (-CH₂) groups. Each of these groups exhibits characteristic absorption bands in the IR spectrum, allowing for its unambiguous identification.

Predicted IR Absorption Data for this compound

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for the primary functional groups in this compound. These ranges are compiled from established spectroscopic data for similar chemical moieties.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200[3][4][5][6] | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding in liquid-phase alcohols.[5][7][8] |

| C-O Stretch | 1260 - 1050[3] | Strong | Typical for primary alcohols. | |

| Alkyl (-CH₂-) | C-H Stretch | 3000 - 2850[4][9][10] | Strong | Multiple peaks may be observed corresponding to symmetric and asymmetric stretching.[9] |

| C-H Bend (Scissoring) | ~1465[4] | Medium | Characteristic for methylene groups. | |

| Carbon-Fluorine (C-F) | C-F Stretch | 1400 - 1000 | Strong | The C-F stretch is often very intense. Its exact position can be influenced by neighboring atoms.[11][12] |

Logical Analysis of Functional Groups

The relationship between the molecular structure of this compound and its expected IR absorption regions is a fundamental concept in spectroscopic analysis. The diagram below illustrates this logical connection.

Caption: Logical flow from molecule to its functional groups and their IR signatures.

Detailed Experimental Protocol: FTIR Analysis of Liquid Samples

This protocol details the methodology for obtaining a high-quality IR spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for liquid samples due to its minimal sample preparation requirements.[1][13]

Instrumentation and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, Varian Corp.)[1][14]

-

ATR accessory with a suitable crystal (e.g., diamond, ZnSe)[13]

-

Sample of this compound (neat liquid)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes (e.g., Kimwipes)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Before analysis, clean the surface of the ATR crystal meticulously.

-

Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

-

Use a dry, lint-free wipe to ensure the crystal is completely dry. A clean crystal is essential to avoid cross-contamination and artifact peaks.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, acquire a background spectrum.[1]

-

This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The spectrometer software will automatically subtract this background from the sample spectrum.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

If the ATR unit has a pressure applicator, lower it to ensure good contact between the liquid sample and the crystal.[1]

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed as absorbance or percent transmittance versus wavenumber (cm⁻¹).[2]

-

-

Data Analysis:

-

The software will automatically perform a Fourier transform and ratio the sample scan against the background scan.

-

Identify the key absorption bands and compare their positions (in cm⁻¹) to the expected values in the data table above. Pay close attention to the broad O-H stretch around 3300-3400 cm⁻¹, the sharp C-H stretches just below 3000 cm⁻¹, and the strong absorptions in the 1400-1000 cm⁻¹ region for C-O and C-F stretches.

-

-

Post-Analysis Cleanup:

-

Remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal thoroughly with isopropanol as described in Step 2 to prepare the instrument for the next user.

-

Experimental Workflow Diagram

The following diagram outlines the systematic workflow for performing IR spectroscopic analysis, from initial setup to final data interpretation.

Caption: A step-by-step workflow for acquiring and analyzing an IR spectrum.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. jascoinc.com [jascoinc.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Fluoro-1-hexanol

For Immediate Release

This whitepaper provides an in-depth technical guide to understanding the mass spectrometry fragmentation pattern of 6-fluoro-1-hexanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and provides a detailed experimental protocol for analysis.

Introduction

This compound is a halogenated alcohol of interest in various chemical and pharmaceutical applications. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. This guide focuses on the fragmentation patterns observed under electron ionization (EI), a common and powerful technique for the structural elucidation of organic molecules. While a specific experimental spectrum for this compound is not publicly available, this guide constructs a detailed predicted fragmentation pattern based on the well-established principles of mass spectrometry for alcohols and halogenated compounds.

Predicted Mass Spectrometry Data

The fragmentation of this compound is anticipated to be a composite of the characteristic pathways for primary alcohols and fluoroalkanes. The molecular ion (M+) is expected to be of low abundance or absent, a common feature for primary alcohols.[1] The major fragmentation routes will likely involve alpha-cleavage adjacent to the hydroxyl group, dehydration, and fragmentation influenced by the terminal fluorine atom.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 120 | [C6H13FO]+• | [CH2F(CH2)4CH2OH]+• | Very Low / Absent | Molecular Ion |

| 102 | [C6H12F]+ | [CH2F(CH2)4CH=OH]+ (after H loss) or [C6H12F]+ | Low | Loss of H2O |

| 101 | [C6H12FO]+ | [M-H]+ | Low | Loss of a hydrogen atom |

| 83 | [C5H8F]+ | [CH2F(CH2)3CH=CH2]+• | Medium | Loss of H2O and a methyl radical |

| 70 | [C4H7F]+• | [CH2F(CH2)2CH=CH2]+• | Medium | Cleavage of the C4-C5 bond with H transfer |

| 57 | [C4H9]+ | [CH3(CH2)3]+ | Medium | Cleavage of the C2-C3 bond with charge retention on the alkyl fragment |

| 45 | [C2H5O]+ | [CH3CH2OH]+ | Low | Cleavage of the C3-C4 bond |

| 33 | [CH2F]+ | [CH2F]+ | High | Alpha-cleavage at the C5-C6 bond |

| 31 | [CH2OH]+ | [CH2OH]+ | High | Alpha-cleavage at the C1-C2 bond |

Key Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the functional groups present: the primary alcohol and the terminal fluorine atom.

Alcohol-Driven Fragmentation

Primary alcohols exhibit characteristic fragmentation patterns in mass spectrometry.[1][2]

-

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[1][2] It involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this would result in the formation of the highly stable, resonance-stabilized oxonium ion at m/z 31 ([CH2OH]+). This is predicted to be one of the most abundant ions in the spectrum.[2]

-

Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a common fragmentation route for alcohols, leading to a peak at M-18 .[1] For this compound, this would result in an ion at m/z 102.

Fluorine-Influenced Fragmentation

The presence of the electronegative fluorine atom will influence the fragmentation of the alkyl chain.

-

Alpha-Cleavage at the C-F Bond: Cleavage of the C-C bond adjacent to the fluorine-bearing carbon can lead to the formation of a [CH2F]+ ion at m/z 33 . This fragment is expected to be prominent.

-

Loss of HF: While not as common as dehydration from alcohols, the elimination of a molecule of hydrogen fluoride (20 Da) can occur, leading to a peak at M-20 (m/z 100).

Combined and Sequential Fragmentation

Many of the observed ions will be the result of a combination of these primary fragmentation events or subsequent fragmentation of the initial ions. For instance, the ion at m/z 83 could arise from the dehydration product (m/z 102) losing a methyl radical.

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Experimental Protocol

The following is a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

-

Dilution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

4.2. Instrumentation

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.

4.3. GC-MS Parameters

| Parameter | Setting |

| GC Inlet | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Split Ratio | 20:1 |

| Oven Program | |

| Initial Temperature | 50 °C |

| Hold Time | 2 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 220 °C |

| Final Hold Time | 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV[3] |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 30-200 |

| Scan Rate | 2 scans/sec |

4.4. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data using the instrument's software to identify the molecular ion (if present) and the major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of similar compounds.

The following diagram illustrates the general workflow for the GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by key fragments resulting from alpha-cleavage at both the alcohol and fluoro-substituted ends of the molecule, as well as dehydration. The expected prominent peaks at m/z 31 and m/z 33 would be strong indicators of its structure. The provided experimental protocol offers a robust starting point for the analysis of this and similar compounds. This guide serves as a valuable resource for researchers and professionals requiring a detailed understanding of the mass spectrometric behavior of halogenated alcohols.

References

An In-depth Technical Guide to the Solubility of 6-fluoro-1-hexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1-hexanol is a fluorinated organic compound with potential applications in pharmaceuticals, materials science, and as a synthetic intermediate. Understanding its solubility profile in various organic solvents is crucial for its effective use in these fields. This guide provides a qualitative assessment of its expected solubility, a general experimental protocol for quantitative determination, and a visual representation of the experimental workflow.

The structure of this compound, with a polar hydroxyl group and a terminal fluorine atom, suggests a nuanced solubility behavior. The hydroxyl group can participate in hydrogen bonding, promoting solubility in polar protic solvents. The C-F bond introduces polarity, while the overall hydrocarbon chain remains largely nonpolar. The high electronegativity of fluorine can also influence intermolecular interactions.

Predicted Solubility Profile

Based on the general principle of "like dissolves like" and the known solubility of 1-hexanol, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. 1-Hexanol is generally miscible with or soluble in many organic solvents.[1][2][3] The introduction of a fluorine atom is not expected to drastically alter this general solubility in a qualitative sense for most organic solvents, though it may influence miscibility at the quantitative level.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Miscible | The hydroxyl groups of both solute and solvent can engage in hydrogen bonding. |

| Ethanol | Miscible | Similar to methanol, hydrogen bonding is a key factor in miscibility.[2][3] | |

| Polar Aprotic | Acetone | Miscible | The polarity of acetone allows for dipole-dipole interactions with this compound. |

| Dichloromethane | Soluble | The moderate polarity of dichloromethane is compatible with the overall polarity of the fluorinated alcohol. | |

| Chloroform | Soluble | Similar to dichloromethane, it is expected to be a good solvent.[4] | |

| Ethyl Acetate | Soluble | The ester functionality of ethyl acetate can interact with the polar ends of this compound. | |

| Nonpolar | Hexane | Sparingly Soluble | The nonpolar nature of hexane is less compatible with the polar hydroxyl and fluoro groups of the solute.[5] |

| Toluene | Soluble | The aromatic ring of toluene can induce dipole interactions, aiding solubility. |

Experimental Protocol for Determining the Solubility of this compound

This section outlines a general and robust method for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes or microsyringes

-

Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)

-

Centrifuge (optional, for aiding phase separation)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), or High-Performance Liquid Chromatography with a suitable detector (HPLC))

-

Volumetric flasks and other standard laboratory glassware

Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation. b. Tightly seal the vials to prevent solvent evaporation. c. Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

Sample Preparation for Analysis: a. After equilibration, cease agitation and allow the mixture to stand undisturbed at the same temperature for several hours to allow for phase separation. If separation is slow, centrifugation at the controlled temperature can be employed. b. Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved solute phase. c. Accurately dilute the withdrawn aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the respective solvent. b. Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Stability of 6-Fluoro-1-Hexanol Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Fluoro-1-hexanol, a valuable building block in medicinal chemistry and materials science, is a primary alcohol with a terminal fluorine atom. Its stability under various pH conditions is a critical parameter for its storage, handling, and application in multi-step syntheses. This technical guide outlines the predicted stability of this compound under both acidic and basic conditions, drawing parallels from the behavior of structurally related fluoroalcohols. Under basic conditions, the primary degradation pathway is anticipated to be an intramolecular elimination of hydrogen fluoride (HF) to yield a cyclic ether, tetrahydrofuran. Acidic conditions may lead to intermolecular dehydration, yielding a diallyl ether or hexene, or substitution to the corresponding alkyl halide in the presence of hydrohalic acids.

Predicted Stability and Degradation Pathways

Under Basic Conditions: Intramolecular Cyclization (SN2)

The presence of a terminal fluorine atom and a primary alcohol group in the same molecule sets the stage for a base-promoted intramolecular cyclization. This reaction is analogous to the well-documented base-promoted cyclization of halohydrins to form epoxides or other cyclic ethers.[1][2][3][4][5]

The proposed mechanism involves the following steps:

-

Deprotonation: A base abstracts the acidic proton from the hydroxyl group to form an alkoxide ion.

-

Intramolecular Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the carbon atom bearing the fluorine atom in an intramolecular SN2 reaction.

-

Fluoride Ion Elimination: The fluoride ion, a good leaving group, is displaced, leading to the formation of a stable cyclic ether, in this case, tetrahydrofuran.

Studies on fluorotelomer alcohols have shown that the elimination of HF across a CF₂-CH₂ junction is a key decomposition pathway under basic conditions.[6] The stability in this case is influenced by factors such as the solubility of the base and the polarity of the solvent, with polar solvents accelerating decomposition.[6]

Under Acidic Conditions: Dehydration and Substitution

Under acidic conditions, primary alcohols can undergo several competing reactions. The specific outcome for this compound will likely depend on the reaction conditions, including the nature of the acid and the temperature. Fluorinated alcohols are known to stabilize cationic intermediates, which can influence the reaction pathways.[7][8][9]

1. Intermolecular Dehydration (Ether Formation):

Protonation of the hydroxyl group by an acid makes it a good leaving group (water). A second molecule of this compound can then act as a nucleophile, attacking the protonated alcohol to form a di(6-fluorohexyl) ether.

2. Dehydration (Alkene Formation):

At higher temperatures, an intramolecular elimination (E2 mechanism for primary alcohols) can occur, leading to the formation of 1-hexene and the elimination of water.[10]

3. Substitution (Alkyl Halide Formation):

In the presence of hydrohalic acids (HCl, HBr, HI), the protonated hydroxyl group can be displaced by the halide ion via an SN2 mechanism to form the corresponding 6-fluoro-1-halo-hexane. The use of HF to form a difluoro compound is unlikely due to the weak acidity of HF.[10][11]

Proposed Experimental Protocols for Stability Assessment

The following protocols are adapted from methodologies used for analogous compounds and are intended as a starting point for the investigation of this compound stability.

General Experimental Workflow

Stability under Basic Conditions

Objective: To determine the rate and products of degradation of this compound under basic conditions.

Materials:

-

This compound

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Hexanes)

-

Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

-

Internal standard for GC-MS analysis (e.g., Dodecane)

-

Quenching solution (e.g., dilute aqueous HCl)

-

Deuterated solvents for NMR (e.g., CDCl₃)

Procedure (adapted from a study on fluorotelomer alcohols[6]):

-

Prepare a standard stock solution of this compound (e.g., 12 mM) in the chosen anhydrous solvent.

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., 3 equivalents relative to the alcohol).

-

Add the this compound solution to the reaction vessel.

-

Heat the reaction mixture to a specified temperature (e.g., reflux) and start timing.

-

At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 24 hr), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Add an internal standard to the extracted sample.

-

Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products.

-

For structural elucidation of major degradation products, the reaction can be run on a larger scale and the products isolated by column chromatography and analyzed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Stability under Acidic Conditions

Objective: To determine the rate and products of degradation of this compound under acidic conditions.

Materials:

-

This compound

-

Acid (e.g., Sulfuric acid, Hydrochloric acid, p-Toluenesulfonic acid)

-

Solvent (if necessary, e.g., Toluene with a Dean-Stark trap for dehydration)

-

Internal standard for GC-MS analysis

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Deuterated solvents for NMR

Procedure:

-

Dissolve this compound in the chosen solvent or use it neat.

-

Add the acid catalyst (e.g., 5 mol%).

-

Heat the mixture to the desired temperature. If dehydration to an alkene is the target, a higher temperature and a means to remove water (e.g., Dean-Stark apparatus) would be appropriate.

-

Monitor the reaction progress by taking aliquots at various time intervals.

-

Quench the reaction by neutralizing the acid with the quenching solution.

-

Extract the organic components.

-

Add an internal standard and analyze by GC-MS.

-

Isolate and characterize major products using standard spectroscopic techniques.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Predicted Stability of this compound under Basic Conditions (Hypothetical Data)

| Condition | Solvent | Base | Temp (°C) | Half-life (t₁/₂) | Major Degradation Product |

| 1 | THF | NaH | 66 | Data to be determined | Tetrahydrofuran |

| 2 | DMF | NaH | 66 | Data to be determined | Tetrahydrofuran |

| 3 | Hexanes | NaH | 66 | Data to be determined | Tetrahydrofuran |

| 4 | THF | K-tBuO | 66 | Data to be determined | Tetrahydrofuran |

Table 2: Predicted Products of this compound under Acidic Conditions

| Condition | Acid | Temp (°C) | Predicted Major Product(s) |

| 1 | H₂SO₄ (cat.) | Moderate | Di(6-fluorohexyl) ether |

| 2 | H₂SO₄ (cat.) | High | 1-Hexene |

| 3 | HCl (conc.) | Moderate | 1-Chloro-6-fluorohexane |

| 4 | HBr (conc.) | Moderate | 1-Bromo-6-fluorohexane |

Conclusion

While direct experimental data for this compound is lacking, a robust predictive framework for its stability can be constructed based on the known reactivity of similar fluoroalcohols and halohydrins. Under basic conditions, intramolecular cyclization to form tetrahydrofuran is the most probable degradation pathway. Under acidic conditions, the outcome is more varied, with the potential for intermolecular dehydration to an ether, elimination to an alkene, or substitution to an alkyl halide. The provided experimental protocols offer a starting point for researchers to quantitatively assess the stability of this compound and validate these predictions, thereby enabling its effective use in drug development and other scientific applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ch16: HO-C-C-X => epoxide [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. Solved ▼ Part A Base-promoted cyclization of halohydrins is | Chegg.com [chegg.com]

- 6. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

Monofluorinated Alkanols: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. Among the various fluorinated motifs, monofluorinated alkanols represent a class of compounds with unique physicochemical properties that render them valuable building blocks and bioactive molecules. This technical guide provides an in-depth overview of the potential applications of monofluorinated alkanols, supported by quantitative data, detailed experimental protocols, and visual representations of key workflows.

Physicochemical Properties and Their Implications

The introduction of a single fluorine atom into an alkanol can significantly alter its properties compared to its non-fluorinated parent molecule. The high electronegativity of fluorine leads to a polarized C-F bond, which in turn influences the molecule's boiling point, pKa, and conformational preferences. These changes can have profound effects on biological activity and material characteristics.

Impact on Acidity and Boiling Point

The electron-withdrawing nature of fluorine can increase the acidity of the hydroxyl proton. Furthermore, the introduction of fluorine can affect the intermolecular hydrogen bonding, leading to changes in boiling points. A summary of key physicochemical properties for a series of short-chain monofluorinated alkanols is presented in Table 1.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa (predicted) |

| 2-Fluoroethanol | C₂H₅FO | 64.06 | 103.5[1] | 1.1040[1] | 14.74[1] |

| 3-Fluoropropanol | C₃H₇FO | 78.09 | 127.5[2][3] | 1.039[2][3] | 14.69[2] |

| 4-Fluorobutanol | C₄H₉FO | 92.11 | 129.3[4] | Not Available | Not Available |

Table 1: Physicochemical Properties of Selected Monofluorinated Alkanols

Applications in Drug Discovery and Development

The unique properties of monofluorinated alkanols make them attractive for various applications in the pharmaceutical industry, from metabolic stabilization to positron emission tomography (PET) imaging.

Modulation of Biological Activity

Strategic monofluorination can block metabolic oxidation at a specific site, thereby increasing the half-life of a drug molecule. This "metabolic switching" can lead to improved pharmacokinetic profiles. Furthermore, the altered electronic environment can enhance binding affinity to target proteins. For instance, monofluorinated analogs of bioactive compounds are often investigated for their potential as enzyme inhibitors.

Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging. Monofluorinated alkanols can be radiolabeled with ¹⁸F and incorporated into larger molecules to serve as PET tracers for diagnosing and monitoring diseases. For example, 2-[¹⁸F]fluoroethanol and 3-[¹⁸F]fluoropropanol have been developed and utilized as nucleophiles in the synthesis of [¹⁸F]fluoroalkyl aryl esters and ethers for PET imaging.[5]

Applications in Agrochemicals

A significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides, contain fluorine. The introduction of a C-F bond can enhance the efficacy, metabolic stability, and bioavailability of these compounds, leading to more potent and environmentally persistent products. Monofluorinated alkanols can serve as key synthons in the preparation of these complex agrochemical molecules.

Applications in Materials Science

The unique properties imparted by fluorine, such as high thermal stability and altered surface properties, make monofluorinated alkanols and their derivatives valuable in materials science. They can be used as precursors for the synthesis of:

-

Fluorosurfactants: These compounds exhibit excellent surface activity and are used in a variety of applications, including coatings, emulsifiers, and fire-fighting foams.

-

Liquid Crystals: The polarity and shape of fluorinated molecules can be advantageous in the design of liquid crystal displays.

-

Polymers: Incorporation of fluorine into polymers can enhance their chemical resistance, thermal stability, and create materials with low surface energy.

Experimental Protocols

The synthesis of monofluorinated alkanols can be achieved through various methods. Below are detailed protocols for two common approaches.

Deoxofluorination of Diols using Diethylaminosulfur Trifluoride (DAST)

This method involves the conversion of a hydroxyl group to a fluorine atom.

General Procedure:

-

To a solution of the diol (1 equivalent) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, add DAST (1.2 equivalents) dropwise at -78°C.[4]

-

Allow the reaction mixture to stir at room temperature for 2 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

-

Extract the aqueous layer with dichloromethane (2 x 10 volumes).[4]

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel.[4]

Example: Synthesis of 4-Nitrobenzyl Fluoride from 4-Nitrobenzyl Alcohol

-

To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), DAST (144 µL, 1.1 mmol) was added dropwise.[1][3]

-

The mixture was stirred at room temperature for 1 hour.[1][3]

-

Ice water (3 mL) and dichloromethane (10 mL) were added to the reaction mixture.[1][3]

-

The mixture was extracted with dichloromethane (3 x 5 mL).[1][3]

-

The combined organic layers were dried over sodium sulfate and filtered.[1][3]

-

The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield 4-nitrobenzyl fluoride (111 mg, 72% yield).[1][3]

Synthesis of 2-Fluoroethanol via Finkelstein Reaction

This method involves a nucleophilic substitution of a halide with fluoride.

Procedure:

-

Treat 2-chloroethanol with potassium fluoride in a suitable solvent.[2]

-

The product, 2-fluoroethanol, has a lower boiling point than the starting material and can be isolated by distillation.[2]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for Deoxofluorination using DAST.

Caption: Workflow for Finkelstein Reaction.

Conclusion

Monofluorinated alkanols are versatile compounds with significant potential across various scientific disciplines. Their unique physicochemical properties, arising from the strategic placement of a single fluorine atom, offer advantages in drug design, agrochemical formulation, and the development of advanced materials. The synthetic methodologies for their preparation are well-established, allowing for their accessible incorporation into more complex molecular architectures. As research continues to unravel the nuanced effects of monofluorination, the applications of these valuable building blocks are expected to expand even further.

References

A Technical Guide to Electrophilic and Nucleophilic Fluorination for Fluoroalkane Synthesis from Alcohols

Introduction

Organofluorine compounds are of paramount importance in modern science, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make the development of efficient fluorination methods a critical goal for synthetic chemists. Among the various strategies, the conversion of readily available alcohols into valuable fluoroalkanes stands out as a fundamental transformation.